![molecular formula C11H12N2O2 B13312097 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312097.png)
2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound features a pyridine ring substituted with a carboxylic acid group at the 4-position and an amino group at the 2-position, which is further substituted with a pent-1-yn-3-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Amino Group: The amino group at the 2-position of the pyridine ring can be introduced through nucleophilic substitution reactions using appropriate amines.
Introduction of the Pent-1-yn-3-yl Group: The pent-1-yn-3-yl group can be attached to the amino group through alkylation reactions using alkyl halides or alkynes.
Carboxylation: The carboxylic acid group at the 4-position can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid, known for its role in metal chelation and biological activity.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid, used in the synthesis of pharmaceuticals such as isoniazid.
Uniqueness
2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pent-1-yn-3-yl group and the combination of functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(pent-1-yn-3-ylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-9(4-2)13-10-7-8(11(14)15)5-6-12-10/h1,5-7,9H,4H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
MWWFULYMSGYXQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


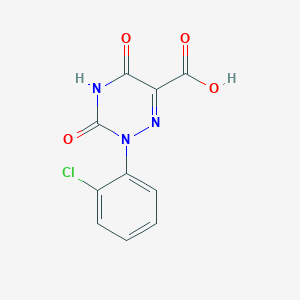
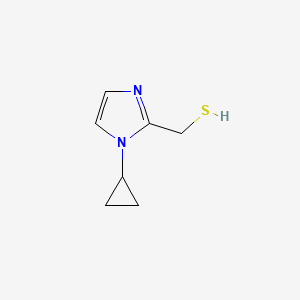
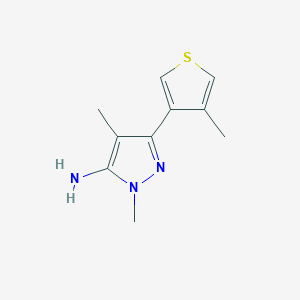
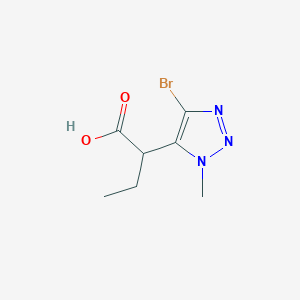
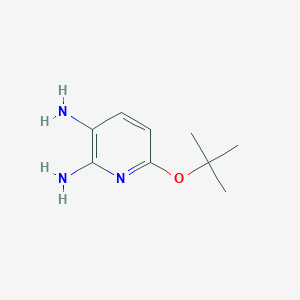
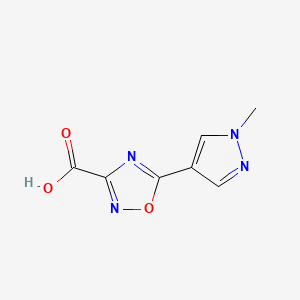
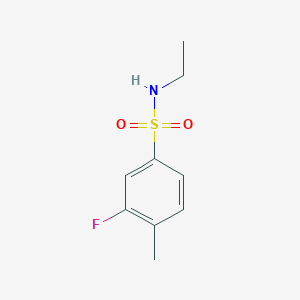
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13312075.png)
![2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13312079.png)
![(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine](/img/structure/B13312103.png)
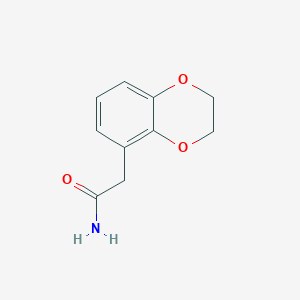
![Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate](/img/structure/B13312107.png)
![Spiro[4.5]decane-1-thiol](/img/structure/B13312109.png)
![3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312112.png)
